molecular formula C7H14O3 B042834 Ethyl 3-ethoxypropionate CAS No. 763-69-9

Ethyl 3-ethoxypropionate

Cat. No. B042834
CAS RN: 763-69-9
M. Wt: 146.18 g/mol
InChI Key: BHXIWUJLHYHGSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 3-ethoxypropionate's synthesis involves carbonylation reactions, electroorganic synthesis, and reactions with amidines among other methods. Dunn et al. (2016) reported the carbonylation of ethylene oxide to β-propiolactone, a key step towards synthesizing poly(3-hydroxypropionate) which is related to the production of ethyl 3-ethoxypropionate (Dunn et al., 2016). Weiguny and Schäfer (1994) and Liang (2002) have described advanced prostaglandin precursors and ethyl derivatives synthesis respectively, highlighting the chemical versatility of similar compounds (Weiguny & Schäfer, 1994); (Liang, 2002).

Molecular Structure Analysis

The molecular structure of ethyl 3-ethoxypropionate and related compounds has been determined through various analytical methods, including X-ray diffraction and NMR spectroscopy. Xing (2010) provided insights into the crystal structure of a related compound, demonstrating the utility of structural analysis in understanding compound reactivity and properties (Xing, 2010).

Chemical Reactions and Properties

Takamizawa et al. (1964) explored the reactions of amidines with ethyl 3-ethoxy derivatives, contributing to the understanding of the chemical behavior of ethyl 3-ethoxypropionate in nucleophilic addition reactions and the synthesis of pyrimidine derivatives (Takamizawa & Hirai, 1964).

Physical Properties Analysis

Ethyl 3-ethoxypropionate's physical properties, such as boiling point, density, and solubility, are critical for its application in various chemical processes. Tietze and Geissler (2001) provided a comprehensive overview of ethyl 3,3-diethoxypropanoate, a related compound, outlining important physical data and handling precautions (Tietze & Geissler, 2001).

Chemical Properties Analysis

The chemical properties of ethyl 3-ethoxypropionate, including reactivity, stability, and chemical transformations, have been extensively studied. Research by Vidra and Németh (2017) on bio-based 3-hydroxypropionic acid offers insights into the precursor role of related compounds in producing industrially valuable chemicals (Vidra & Németh, 2017).

Scientific Research Applications

  • Polymers and Coatings : A study by Chen and Chang (2005) investigated the properties of Ethyl 3-ethoxypropionate-based polymers, particularly their high densities and low viscosities when mixed with other substances like methacrylic acid, benzyl methacrylate, and 2-hydroxyethyl methacrylate. This suggests potential applications in polymer-based coatings (Chen & Chang, 2005).

  • Metabolism Studies : Deisinger, Boatman, and Guest (1990) conducted a study on the metabolism and disposition of Ethyl 3-ethoxypropionate in rats. They found that it is rapidly absorbed and predominantly excreted as metabolites in urine within 24 hours, with expired air indicating extensive oxidation (Deisinger, Boatman, & Guest, 1990).

  • Synthesis of Prostaglandin Precursors : Weiguny and Schäfer (1994) presented a novel method for synthesizing prostaglandin precursors using bromoalkoxidation of 3-ethoxyacrylates and electrochemical reduction. This method is efficient and could be valuable in the synthesis of complex organic compounds (Weiguny & Schäfer, 1994).

  • Biological and Medicinal Applications : Several studies explored the use of Ethyl 3-ethoxypropionate and related compounds in biological and medicinal contexts. For instance, Jang, Lee, and Cho (2014) found that Ethyl pyruvate effectively alleviates 3-nitropropionic acid-induced striatal toxicity, suggesting therapeutic value in treating inflammation-related aspects of Huntington's disease (Jang, Lee, & Cho, 2014).

Safety And Hazards

EEP is a flammable liquid and vapor . It may cause skin dryness or cracking upon repeated exposure . It may also cause headache, nausea, vomiting, and central nervous system depression with dizziness, drowsiness, and unconsciousness . It is harmful to aquatic life .

Future Directions

The EEP market is poised for significant growth, driven by a confluence of factors . Addressing price volatility, raising awareness in untapped regions, and continuously exploring new applications will be crucial for unlocking its full potential . The demand for high-purity EEP is soaring in sectors like pharmaceuticals and electronics, where stringent quality standards are paramount .

properties

IUPAC Name

ethyl 3-ethoxypropanoate
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InChI

InChI=1S/C7H14O3/c1-3-9-6-5-7(8)10-4-2/h3-6H2,1-2H3
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InChI Key

BHXIWUJLHYHGSJ-UHFFFAOYSA-N
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Canonical SMILES

CCOCCC(=O)OCC
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Molecular Formula

C7H14O3
Record name ETHYL-3-ETHOXYPROPIONATE
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DSSTOX Substance ID

DTXSID0027309
Record name Ethyl 3-ethoxypropionate
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Molecular Weight

146.18 g/mol
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Physical Description

Ethyl-3-ethoxypropionate is a water-white liquid with an ester-like odor. Floats on water. (USCG, 1999), Liquid; NKRA, Water-white liquid with an ester-like odor; [CAMEO], Water-white liquid with an ester-like odor.
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Boiling Point

338 °F at 760 mmHg (USCG, 1999), Boiling point range = 165-172 °C, 338 °F
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Flash Point

138 °F (USCG, 1999), 138 °F
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Density

0.95 (USCG, 1999) - Less dense than water; will float, 0.95
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Vapor Pressure

0.9 [mmHg]
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Product Name

Ethyl 3-ethoxypropionate

CAS RN

763-69-9
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Melting Point

-148 °F (USCG, 1999), -148 °F
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Synthesis routes and methods I

Procedure details

In order to prepare the test coating, 100 grams of the above oligomer were mixed with 0.1 gram of T-12 tin catalyst, and 20 grams of EEP solvent. A second component was prepared from 126.4 grams of isocyanate multifunctional oligomer biurets formed by the reaction product between hexamethylene diisocyanate and water and 20 g of EEP solvent. Three mil wet films were cast from the mixed components which dried hard in two hours and had a Sward hardness of 10 in 24 hours.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
above oligomer
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
126.4 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 50 cm long, 5 cm diameter water-jacketted reactor (Reactor C) was charged with 1 liter of Dowex MSA 1 strong base resin. The resin was treated in sequence with 2000 ml of ethanol, 2000 ml of water, 3800 ml of 4 weight percent aqueous sodium hydroxide, and 5000 ml of methanol-ethanol mixture. This reactor was used to react mixtures containing ethyl acrylate and both methanol and ethanol to produce mixtures of ethyl 3-methoxypropanoate, methyl 3-ethoxypropanoate, ethyl 3-ethoxypropanoate and methyl 3-methoxypropanoate. In each run about 7.5 liters of a feed solution containing the components identified in Table IV was used. There was no problem of ethyl acrylate breakthrough at the end of each run. The mixture was recovered by distillation to remove the alcohols.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
reactant
Reaction Step Two
Quantity
5000 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-ethoxypropionate
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Ethyl 3-ethoxypropionate
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Ethyl 3-ethoxypropionate
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Ethyl 3-ethoxypropionate
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Ethyl 3-ethoxypropionate
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Ethyl 3-ethoxypropionate

Citations

For This Compound
366
Citations
JS Baxley, MV Henley, JR Wells - International journal of …, 1997 - Wiley Online Library
The relative rate technique has been used to measure the hydroxyl radical (OH) reaction rate constant of ethyl 3‐ethoxypropionate (EEP, CH 3 CH 2 (SINGLE BOND)O(SINGLE BOND)…
Number of citations: 15 onlinelibrary.wiley.com
PJ Deisinger, RJ Boatman, D Guest - Xenobiotica, 1990 - Taylor & Francis
1. The metabolism and disposition of ethyl 3-ethoxypropionate (EEP) in male Sprague-Dawley rats was studied following single oral gavage at 150 or 1500 mg/kg. The 14 C-EEP was …
Number of citations: 1 www.tandfonline.com
KD Stewart, JM Andino - WIT Transactions on Ecology and the …, 2005 - witpress.com
Understanding the heterogeneous (gas-particle) interactions that occur in the troposphere is of seminal importance for modellers that assess the atmospheric fates and transport of …
Number of citations: 5 www.witpress.com
OF Swenson, JA Williams, R Wells… - … and Monitors for …, 1999 - spiedigitallibrary.org
… The production of acetaldehyde was monitored during the simulated atmospheric oxidation of ethyl-3-ethoxypropionate (EEP), a paint component. The detection of acetaldehyde in …
Number of citations: 2 www.spiedigitallibrary.org
JT Chen, WC Chang - Journal of Chemical & Engineering Data, 2005 - ACS Publications
… In this study, the densities and viscosities of binary mixtures of ethyl 3-ethoxypropionate (EEP) with methacrylic acid (MAA), benzyl methacrylate (BzMA), and 2-hydroxyethyl …
Number of citations: 13 pubs.acs.org
B Qi, W Moe, K Kinney - Applied microbiology and biotechnology, 2002 - Springer
… , ethylbenzene, toluene, and styrene), ketones (methyl ethyl ketone, methyl isobutyl ketone, and methyl propyl ketone), and organic acids (n-butyl acetate, ethyl 3-ethoxypropionate). …
Number of citations: 130 link.springer.com
C Wohlfarth - Supplement to IV/18, 2009 - Springer
Viscosity of the mixture (1) ethyl 3-ethoxypropionate; (2) benzyl methacrylate … ethyl 3-ethoxypropionate … Viscosity of the mixture (1) ethyl 3-ethoxypropionate; (2) benzyl methacrylate …
Number of citations: 2 link.springer.com
C Wohlfarth - Supplement to IV/18, 2009 - Springer
Viscosity of ethyl 3-ethoxypropionate … Viscosity of ethyl 3-ethoxypropionate … Viscosity of ethyl 3-ethoxypropionate …
Number of citations: 2 link.springer.com
C Wohlfarth - Supplement to IV/18, 2009 - Springer
Viscosity of the mixture (1) 2-hydroxyethyl methacrylate; (2) ethyl 3-ethoxypropionate … Viscosity of the mixture (1) 2-hydroxyethyl methacrylate; (2) ethyl 3-ethoxypropionate …
Number of citations: 2 link.springer.com
A Boggs - Applied Industrial Hygiene, 1989 - Taylor & Francis
… (propylene glycol monomethyl ether acetate, ethyl-3-ethoxypropionate, ethyl lactate, and 4-… glycol monomethyl ether acetate and ethyl-3-ethoxypropionate are concluded to be viable, …
Number of citations: 15 www.tandfonline.com

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